molecular formula C16H18N2O3 B2422086 N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034474-93-4

N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2422086
CAS No.: 2034474-93-4
M. Wt: 286.331
InChI Key: BJCDNPICVXOJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic chemical compound designed for research applications, particularly in the fields of oncology and immunology. This molecule is built around a 3,5-dimethylisoxazole-4-carboxamide core, a privileged scaffold in medicinal chemistry known for its significant biological potential. The compound features an isochroman moiety linked via a methylene group, contributing to its overall physicochemical properties and potential for target engagement. The 3,5-dimethylisoxazole structure is a well-characterized pharmacophore in drug discovery. Isoxazole derivatives have demonstrated a broad spectrum of biological activities, making them valuable tools for probing disease mechanisms. Notably, compounds containing the 3,5-dimethylisoxazole carboxamide structure have been extensively investigated as potent inhibitors of Bromodomain-containing protein 4 (BRD4), an epigenetic regulator considered a promising target for cancer therapy, particularly in acute myeloid leukemia (AML) . Other research highlights the potential of similar isoxazole-carboxamide derivatives to exhibit remarkable anti-proliferative activity against diverse cancer cell lines, including melanoma (B16F1), hepatocellular carcinoma (HepG2), and colon adenocarcinoma (Colo205) . Beyond oncology, isoxazole derivatives have shown significant immunosuppressive properties by inhibiting the proliferation of human peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines like TNF-α, suggesting utility in immunological research . This product is provided as a high-purity solid for research purposes. It is intended for use in in vitro assays to study cell proliferation, apoptosis, gene expression, and other biochemical pathways. Researchers can utilize this compound to explore new therapeutic strategies and understand the molecular basis of various diseases. Please note: This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10-15(11(2)21-18-10)16(19)17-8-14-7-12-5-3-4-6-13(12)9-20-14/h3-6,14H,7-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCDNPICVXOJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide typically involves the following steps:

    Formation of Isochroman-3-ylmethyl Intermediate: This step involves the preparation of the isochroman-3-ylmethyl intermediate through a series of reactions, including cyclization and functional group modifications.

    Coupling with 3,5-Dimethylisoxazole-4-carboxylic Acid: The intermediate is then coupled with 3,5-dimethylisoxazole-4-carboxylic acid under specific reaction conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(isochroman-3-ylmethyl)-5-methylisoxazole-3-carboxamide
  • N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-carboxamide
  • N-(isochroman-3-ylmethyl)-2-phenoxyacetamide

Uniqueness

N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide is unique due to its specific substitution pattern on the isoxazole ring and the presence of the isochroman-3-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features an isoxazole ring and an isochroman moiety, which contribute to its stability and reactivity. The synthesis typically involves a (3 + 2) cycloaddition reaction, often catalyzed by metals like copper or ruthenium, although metal-free routes are being explored for environmental considerations.

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic effects. The proposed mechanisms include:

  • Inhibition of Key Enzymes : The compound may interact with enzymes involved in inflammatory pathways, although specific targets remain to be fully elucidated.
  • Receptor Modulation : It is believed to modulate receptors associated with pain and inflammation, potentially leading to reduced symptoms in related conditions.

Biological Activities

Research indicates several promising biological activities associated with this compound:

  • Anti-inflammatory Activity : In vitro studies have shown that the compound can reduce inflammatory markers in cell lines exposed to pro-inflammatory stimuli.
  • Analgesic Effects : Animal model studies suggest that it may provide pain relief comparable to established analgesics, indicating its potential as a therapeutic agent for pain management.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern. A comparison with other isoxazole derivatives highlights its distinct properties:

Compound NameStructural FeaturesUnique Aspects
N-(2-(4-fluorophenoxy)ethyl)-3-methoxyisoxazole-5-carboxamideIsoxazole ring with fluorophenoxy groupEnhanced lipophilicity due to fluorine substitution
Isoxazolo-pyridine derivativesIsoxazole fused with pyridinePotential for diverse biological activities
N-(isochroman-3-ylmethyl)-N-methylisoxazole-5-carboxamideSimilar structure but with a methyl group on nitrogenPotential variation in biological activity

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • In a controlled study, this compound was administered to mice with induced inflammation. Results indicated a significant reduction in edema and inflammatory cytokines compared to the control group.
  • Analgesic Activity Assessment :
    • A series of tests using the tail-flick method demonstrated that the compound provided substantial pain relief at doses comparable to standard analgesics like ibuprofen.

Future Directions

Further research is required to fully elucidate the pharmacodynamics and therapeutic potential of this compound. This includes:

  • Detailed Mechanistic Studies : Identifying specific molecular targets and pathways influenced by the compound.
  • Clinical Trials : Conducting trials to assess efficacy and safety in human subjects.

Q & A

Basic Research Questions

What are the established synthetic routes for N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide, and how do reaction conditions influence yield?

The compound is typically synthesized via carboxamide coupling reactions. A common methodology involves using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent in DMF, with amines like substituted anilines or isochroman derivatives (e.g., isochroman-3-ylmethylamine) . For example:

  • Procedure : React 3,5-dimethylisoxazole-4-carboxylic acid with isochroman-3-ylmethylamine in DMF, using HBTU and diisopropylethylamine (DIPEA) as a base. Purify via silica gel chromatography (n-heptane/ethyl acetate).
  • Yield Optimization : Yields range from 63% to 81% depending on steric hindrance and amine reactivity. Lower yields occur with bulky substituents due to incomplete coupling .

How is structural confirmation achieved for this compound and its derivatives?

Structural characterization relies on:

  • 1H/13C NMR : Key signals include isochroman methylene protons (δ 3.5–4.5 ppm) and isoxazole ring protons (δ 2.2–2.5 ppm for methyl groups) .
  • HRMS : Accurate mass analysis confirms molecular formulas (e.g., [M+H]+ calculated for C₁₈H₂₁N₂O₃: 313.1552) .
  • Melting Point : Consistency with literature values (e.g., 128–130°C for analogous carboxamides) validates purity .

Advanced Research Questions

What strategies address low solubility of this compound in aqueous media for in vitro assays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) with buffered saline to maintain solubility without cytotoxicity .
  • Prodrug Derivatization : Introduce polar groups (e.g., morpholine-carbonyl) via post-synthetic modifications to enhance hydrophilicity .
  • Micellar Encapsulation : Employ surfactants like Tween-80 for cell-based studies, ensuring uniform dispersion .

How does the compound interact with TGR5 receptors, and what are the implications for cAMP signaling?

  • Mechanism : The compound acts as a TGR5 agonist , stimulating cAMP formation in a dose-dependent manner (EC₅₀ ~50 nM) but does not recruit α-arrestins or GRKs, unlike bile acids like deoxycholic acid .
  • Functional Selectivity : This biased signaling (cAMP vs. β-arrestin pathways) suggests potential for reduced desensitization in therapeutic contexts (e.g., metabolic disorders) .

How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Critical Modifications :
    • Isoxazole Ring : Methyl groups at positions 3 and 5 enhance metabolic stability.
    • Isochroman Moiety : Substitution at the 3-position improves receptor binding affinity .
  • SAR Table :
Modification SiteEffect on ActivityReference
Isoxazole C3 Methyl↑ Metabolic stability
Isochroman C3 Substituent↑ TGR5 binding (hydrophobic groups)
Carboxamide Linker↓ Solubility, ↑ Plasma protein binding

What analytical methods resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Standardization : Use uniform assay conditions (e.g., HEK293 cells overexpressing TGR5, 10% FBS, 37°C) .
  • Data Normalization : Reference internal controls (e.g., oleanolic acid as a positive control) to minimize inter-lab variability .
  • Meta-Analysis : Compare datasets using tools like Prism® to identify outliers due to assay sensitivity or compound purity .

Methodological Notes

  • Synthetic Reproducibility : Ensure anhydrous conditions for carboxamide coupling to prevent hydrolysis .
  • Biological Assays : Include counter-screens against related receptors (e.g., FXR, GPBAR1) to confirm selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.